An In-depth Technical Guide to the Physicochemical Properties of N-1-Ethoxyethyl Losartan Carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of N-1-Ethoxyethyl Losartan Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-1-Ethoxyethyl Losartan Carboxylic Acid, a derivative of the active metabolite of Losartan. In the absence of extensive empirical data for this specific analogue, this document focuses on the robust experimental methodologies and theoretical considerations for its characterization. By referencing the known properties of its parent compound, Losartan Carboxylic Acid, this guide offers a predictive and comparative framework for researchers. It is designed to equip drug development professionals with the necessary tools to undertake a thorough physicochemical profiling, a critical step in the pre-formulation and formulation development of new chemical entities.
Introduction: Chemical Identity and Structural Elucidation
N-1-Ethoxyethyl Losartan Carboxylic Acid is a derivative of Losartan Carboxylic Acid, the primary active metabolite of the angiotensin II receptor antagonist, Losartan. The introduction of an N-1-ethoxyethyl group to the tetrazole ring potentially modifies the compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Table 1: Core Molecular Properties of N-1-Ethoxyethyl Losartan Carboxylic Acid and its Parent Compound.
| Property | N-1-Ethoxyethyl Losartan Carboxylic Acid | Losartan Carboxylic Acid |
| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid[1] | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid[2] |
| CAS Number | 165276-41-5[1][3] | 124750-92-1[2][4] |
| Molecular Formula | C26H29ClN6O3[1][3] | C22H21ClN6O2[2][4] |
| Molecular Weight | 509.0 g/mol [1] | 436.9 g/mol [2][4] |
The structural integrity and purity of a new chemical entity are the bedrock of any further physicochemical characterization. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-1-Ethoxyethyl Losartan Carboxylic Acid.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: A gradient HPLC method is chosen to ensure the effective separation of the main compound from any potential process impurities or degradation products, which may have different polarities. The choice of a C18 column is based on the non-polar nature of the molecule.
Methodology:
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Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Program: A linear gradient from 80% A to 40% A over 10 minutes, followed by a return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 35°C.
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Detection Wavelength: 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
Self-Validation: The method's specificity should be confirmed by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation products do not co-elute with the main peak.
Ionization Constant (pKa): A Key Determinant of Biological Behavior
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. N-1-Ethoxyethyl Losartan Carboxylic Acid possesses both an acidic carboxylic acid group and a basic imidazole moiety, making it an amphoteric compound. Potentiometric titration is a highly accurate method for determining pKa values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values of the ionizable groups.
Methodology:
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Apparatus: Calibrated pH meter with a glass electrode.
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Sample Preparation: Prepare a 1 mM solution of the compound in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.
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Titration:
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Acidify the solution to approximately pH 2 with 0.1 M HCl.
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Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.
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Continue the titration to a pH of approximately 12.
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-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions or the maxima of the first derivative plot.
Trustworthiness: The use of standardized acidic and basic solutions, along with a calibrated pH meter, ensures the accuracy of the measurements. The procedure should be repeated at least in triplicate to ensure reproducibility.
Diagram 1: Workflow for pKa Determination.
Caption: Workflow for pKa determination.
Solubility Profile: A Critical Factor for Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Table 2: Known Solubility of Losartan Carboxylic Acid.
| Solvent | Solubility |
| DMF | 30 mg/mL[2] |
| DMSO | 30 mg/mL[2][5] |
| Ethanol | 30 mg/mL[2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.
Methodology:
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Preparation: Add an excess amount of N-1-Ethoxyethyl Losartan Carboxylic Acid to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant biorelevant media.
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Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Self-Validation: Equilibrium is confirmed by taking samples at multiple time points (e.g., 24, 36, and 48 hours) and ensuring that the concentration does not change significantly.
Melting Point and Thermal Behavior: Insights into Solid-State Properties
The melting point is a fundamental physical property that provides information about the purity and solid-state form of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal events.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting endotherm.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan and seal it.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
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Data Analysis: The melting point is typically reported as the onset temperature of the melting endotherm.
Trustworthiness: The instrument should be calibrated with certified reference standards (e.g., indium) prior to analysis. The heating rate can influence the observed melting temperature, so a standardized rate should be used for consistency.
Diagram 2: Experimental Workflow for Physicochemical Characterization.
Caption: Workflow for physicochemical characterization.
Chemical Stability: Forced Degradation Studies
Understanding the degradation pathways of a drug substance is crucial for ensuring its quality, safety, and efficacy. Forced degradation studies, as mandated by ICH guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Causality: Exposing the drug substance to stress conditions more severe than accelerated stability testing helps to rapidly identify potential degradation pathways.
Methodology:
-
Stress Conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
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Thermal Degradation: 105°C for 24 hours (solid state).
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Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
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-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
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Peak Purity: Assess the peak purity of the main component in the stressed samples using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Authoritative Grounding: The design and execution of forced degradation studies should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.
Conclusion
The physicochemical characterization of N-1-Ethoxyethyl Losartan Carboxylic Acid is a critical endeavor in its development as a potential therapeutic agent. While empirical data for this specific molecule is limited, this guide provides a robust framework of established methodologies for its comprehensive evaluation. By systematically determining its purity, pKa, solubility, thermal properties, and chemical stability, researchers can build a solid foundation for subsequent formulation development and in vivo studies. The principles and protocols outlined herein are designed to ensure scientific rigor and generate the high-quality data necessary for regulatory submissions and successful drug development.
References
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Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760. [Link]
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PubChem. (n.d.). N-1-Ethoxyethyl Losartan Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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